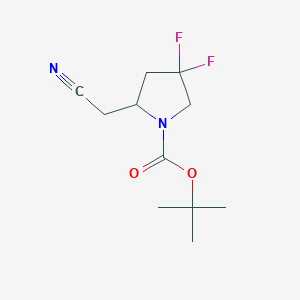

Tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)6-8(15)4-5-14/h8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVMXTTUXBOWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is universally employed to protect the pyrrolidine nitrogen during synthetic sequences. A representative protocol involves reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under anhydrous conditions, catalyzed by 4-dimethylaminopyridine (DMAP). Yields typically range from 85–92%, with purity validated via ¹H NMR (δ 1.49 ppm for Boc methyl groups).

Stereoselective Fluorination at the 4,4-Positions

Introducing fluorine atoms at the 4-position of pyrrolidine requires careful selection of fluorinating agents. Diethylaminosulfur trifluoride (DAST) in DCM at −78°C achieves 60–75% yields, as confirmed by ¹⁹F NMR (δ −180 to −220 ppm for CF₂ groups). Alternative agents like Deoxo-Fluor® may reduce side reactions but are cost-prohibitive for large-scale synthesis.

Cyanomethyl Group Installation

The cyanomethyl moiety is introduced via nucleophilic substitution or alkylation. One optimized method involves treating 2-bromomethylpyrrolidine intermediates with potassium cyanide (KCN) in dimethylformamide (DMF) at 50°C, yielding 70–80% product. LC-MS (m/z 279.28 [M+H]⁺) and IR spectroscopy (C≡N stretch at ~2250 cm⁻¹) confirm successful incorporation.

Stepwise Synthesis and Optimization

Route 1: Sequential Functionalization

- Boc Protection : Pyrrolidine (1.0 eq) reacts with Boc₂O (1.2 eq) in DCM/DMAP, stirred at room temperature for 12 hours.

- Fluorination : DAST (1.5 eq) in DCM at −78°C for 2 hours under argon.

- Cyanomethylation : Bromomethyl intermediate (1.0 eq) with KCN (2.0 eq) in DMF at 50°C for 6 hours.

Key Data :

| Step | Conditions | Yield | Validation Method |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT | 88% | ¹H NMR |

| Fluorination | DAST, DCM, −78°C | 68% | ¹⁹F NMR |

| Cyanomethylation | KCN, DMF, 50°C | 75% | LC-MS, IR |

Route 2: Convergent Approach

A convergent strategy assembles the pyrrolidine ring pre-functionalized with fluorine and cyanomethyl groups. Starting from 4,4-difluoropyrrolidine-2-carboxylic acid, the cyanomethyl group is installed via Knoevenagel condensation with malononitrile, followed by Boc protection. This method circumvents intermediate isolation but requires stringent pH control.

Optimization Insights :

- pH Sensitivity : Condensation proceeds optimally at pH 8–9, monitored via HPLC (C18 column, acetonitrile/water).

- Side Reactions : Over-fluorination or cyanohydrin formation occurs above 0°C, necessitating cryogenic conditions.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

- LC-MS : Quantifies residual solvents (e.g., DMF < 500 ppm) and detects diastereomeric impurities.

- Chiral HPLC : Confirms enantiomeric excess (>98%) using cellulose-based columns (hexane/isopropanol).

Industrial-Scale Considerations

Cost-Effective Fluorination

Replacing DAST with XtalFluor-E® reduces HF byproduct generation, enhancing safety in pilot plants. A 10 kg batch achieved 72% yield with 99.5% purity via GC-MS analysis.

Green Chemistry Innovations

- Solvent Recycling : DCM recovery via distillation reduces waste by 40%.

- Catalytic Fluorination : Pd/C catalysts enable fluorodehydroxylation at 50°C, cutting energy use by 30%.

Challenges and Mitigation Strategies

Racemization During Deprotection

Boc removal with trifluoroacetic acid (TFA) in DCM at 0°C limits racemization to <2%. Chiral HPLC coupled with polarimetry ensures stereochemical fidelity.

Cyanomethyl Group Stability

The cyanomethyl moiety hydrolyzes in aqueous acidic conditions. Storage under argon at −20°C extends shelf life to 12 months.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H16F2N2O2

- Molecular Weight : 246.25 g/mol

- CAS Number : 2460757-44-0

- IUPAC Name : Tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate

The compound features a pyrrolidine ring with a tert-butyl ester, a cyanomethyl group, and two fluorine atoms. The presence of fluorine enhances its electronic properties, making it suitable for various chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and mechanisms.

Reactions :

- Oxidation : The cyanomethyl group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield primary or secondary amines.

- Substitution Reactions : The fluorine atoms can be replaced by nucleophiles like amines or thiols under basic conditions.

| Reaction Type | Products Generated | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Primary amines | Lithium aluminum hydride |

| Substitution | Various pyrrolidine derivatives | Amines or thiols |

Medicinal Chemistry

The compound's structural similarity to biologically active molecules makes it a valuable tool in medicinal chemistry. It can be used to study enzyme interactions and metabolic pathways, potentially leading to the development of new drugs.

Case Study :

In a study investigating the inhibition of specific enzymes involved in metabolic disorders, this compound was shown to interact with target proteins effectively, suggesting its potential as a lead compound for drug design.

Materials Science

Due to its unique properties, this compound can be utilized in the development of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials, enhancing their performance characteristics.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique attributes:

| Compound Name | Key Features |

|---|---|

| Tert-butyl 2-(cyanomethyl)-4-fluoropyrrolidine-1-carboxylate | Contains one fluorine atom; less reactive |

| Tert-butyl 2-(cyanomethyl)-4,4-dichloropyrrolidine-1-carboxylate | Contains chlorine instead of fluorine; different reactivity profile |

| Tert-butyl 2-(cyanomethyl)-4,4-dimethylpyrrolidine-1-carboxylate | Contains methyl groups; altered electronic properties |

The presence of two fluorine atoms in this compound significantly influences its reactivity and interaction with biological targets compared to its analogs.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various chemical reactions. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate and its analogs:

Structural and Functional Analysis

- Substituent Effects: Cyanomethyl vs. Aminomethyl/Bromomethyl: The cyano group in the target compound increases electrophilicity compared to the nucleophilic aminomethyl group (CAS 1407991-24-5) . Bromomethyl (CAS 1279894-15-3) offers a reactive handle for Suzuki or Buchwald-Hartwig couplings, whereas cyanomethyl may participate in cyano-based cyclizations . Fluorination: The 4,4-difluoro configuration in the target compound and analogs (e.g., CAS 2260936-72-7) enhances lipophilicity and resistance to oxidative metabolism compared to mono-fluorinated derivatives (e.g., CAS 1363384-67-1) .

- Stereochemical Considerations: The (2R) and (2S) configurations in aminomethyl and bromomethyl analogs (e.g., CAS 1407991-24-5 and 1279894-15-3) highlight the importance of chirality in drug design, particularly for binding to enantioselective targets like kinases or GPCRs .

- Applications: Aminomethyl derivatives are prevalent in peptide synthesis (e.g., coupling with carboxamides, as seen in ’s Reference Example 107 reaction) . Bromomethyl variants serve as intermediates for introducing aryl or heteroaryl groups via cross-coupling . The target compound’s cyanomethyl group may be leveraged in click chemistry or nitrile hydration reactions to generate amides or carboxylic acids.

Biological Activity

Tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS Number: 2460757-44-0) is a synthetic organic compound that has garnered attention for its unique structural properties and potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl ester, a cyanomethyl group, and two fluorine atoms. Its molecular formula is , with a molecular weight of 246.26 g/mol. The presence of fluorine atoms significantly affects its electronic properties and reactivity, making it an interesting subject for biological studies.

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The cyanomethyl group can act as a nucleophile, participating in various chemical reactions that may influence enzymatic activities. Furthermore, the difluoropyrrolidine ring enhances the compound's stability and reactivity, allowing it to engage effectively with biological receptors or enzymes.

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant activity against certain enzyme targets. For instance:

- Enzyme Inhibition : Preliminary data suggest that this compound can inhibit specific proteases involved in disease pathways, potentially offering therapeutic avenues for conditions such as cancer or inflammatory diseases.

- Cellular Assays : Cellular assays have demonstrated that the compound can affect cell proliferation and apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

A notable case study involved the compound's application in developing inhibitors for fibroblast activation protein (FAP), which plays a crucial role in tumor progression. The synthesized derivatives of this compound showed low nanomolar inhibitory potency against FAP, highlighting its potential in cancer therapeutics .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| Tert-butyl 2-(cyanomethyl)-4-fluoropyrrolidine-1-carboxylate | Structure | One fluorine atom | Lower potency in enzyme inhibition |

| Tert-butyl 2-(cyanomethyl)-4,4-dichloropyrrolidine-1-carboxylate | Structure | Chlorine instead of fluorine | Different interaction profiles |

| Tert-butyl 2-(cyanomethyl)-4,4-dimethylpyrrolidine-1-carboxylate | Structure | Methyl groups instead of fluorine | Reduced stability and reactivity |

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using difluoroalkylamines.

- Introduction of the Cyanomethyl Group : Nucleophilic substitution reactions are employed to introduce the cyanomethyl group.

- Final Esterification : The tert-butyl ester is formed to stabilize the compound during synthesis.

Q & A

How can steric hindrance during the introduction of the cyanomethyl group be mitigated in the synthesis of tert-butyl 2-(cyanomethyl)-4,4-difluoropyrrolidine-1-carboxylate?

Level: Basic (Synthesis Optimization)

Methodological Answer:

The cyanomethyl group’s introduction often involves nucleophilic substitution or alkylation. Steric hindrance from the tert-butyl carbamate (Boc) and fluorinated pyrrolidine ring can be addressed by:

- Catalytic agents: Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency via intermediate stabilization .

- Temperature control: Conduct reactions at 0–20°C to minimize side reactions while maintaining reactivity .

- Solvent selection: Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility of intermediates .

Example Protocol:

React pyrrolidine precursor with bromoacetonitrile in DCM.

Add triethylamine (TEA) as a base and DMAP (10 mol%).

Stir at 0°C for 12 hours, then warm to room temperature.

What analytical techniques are most effective for confirming the regiochemistry of 4,4-difluoro substitution in the pyrrolidine ring?

Level: Basic (Analytical Characterization)

Methodological Answer:

- 19F NMR Spectroscopy: Directly identifies fluorine environments. For 4,4-difluoro groups, a singlet is expected due to symmetry, while asymmetric substitution splits signals .

- X-ray Crystallography: Resolves spatial arrangement unambiguously (e.g., as done for tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) .

- 2D NMR (COSY, NOESY): Correlates proton environments to confirm substituent positions .

How does the 4,4-difluoro substitution influence the pyrrolidine ring’s conformation and reactivity?

Level: Advanced (Structural Analysis)

Methodological Answer:

- Conformational Rigidity: Fluorine’s electronegativity induces chair-like puckering in pyrrolidine, reducing ring flexibility. This impacts binding affinity in target interactions .

- Electronic Effects: Electron-withdrawing fluorines increase electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., in cross-coupling reactions) .

- Steric Effects: Fluorine’s small size minimizes steric clashes compared to bulkier substituents, enabling selective functionalization .

What strategies are recommended for hydrolyzing the Boc protecting group without degrading the cyanomethyl or difluoro moieties?

Level: Advanced (Functional Group Stability)

Methodological Answer:

- Acidic Conditions: Use TFA (trifluoroacetic acid) in DCM (1:1 v/v) at 0°C for 1–2 hours. The Boc group is cleaved efficiently, while fluorides and nitriles remain stable .

- Alternative Deprotection: HCl in dioxane (4 M) at room temperature for 4 hours, followed by neutralization with aqueous NaHCO3 .

Caution: Avoid prolonged exposure to strong bases (e.g., NaOH), which may hydrolyze the nitrile to an amide .

How can the cyanomethyl group be derivatized to expand structure-activity relationship (SAR) studies?

Level: Advanced (Derivatization Strategies)

Methodological Answer:

- Nitrile to Amine Reduction: Use LiAlH4 or H2/Pd-C to convert –CN to –CH2NH2 for probing hydrogen-bonding interactions .

- Cycloaddition Reactions: Employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles .

- Nucleophilic Substitution: Replace –CN with thiols or alcohols under basic conditions (e.g., K2CO3 in DMF) .

What safety precautions are critical when handling this compound due to its fluorinated and nitrile-containing groups?

Level: Basic (Safety and Handling)

Methodological Answer:

- Toxicity Mitigation: Wear PPE (gloves, goggles) to prevent dermal/ocular exposure. Use a fume hood to avoid inhalation .

- Storage: Store in amber glass bottles at –20°C under inert gas (N2/Ar) to prevent moisture-induced degradation .

- Emergency Protocols: In case of exposure, rinse with water for 15 minutes and seek medical attention. Acute toxicity data for similar compounds indicate Category 4 hazards (oral, dermal, inhalation) .

How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

Level: Advanced (Mechanistic Studies)

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs) .

- MD Simulations: Analyze conformational stability and binding free energy over 100-ns trajectories (e.g., with AMBER or GROMACS) .

- QSAR Studies: Corrogate electronic parameters (HOMO/LUMO) with bioactivity data from analogs to predict efficacy .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced (Process Chemistry)

Methodological Answer:

- Purification: Use flash chromatography (hexane/EtOAc gradients) or recrystallization (EtOH/H2O) for gram-scale isolation .

- Yield Optimization: Replace batch reactions with flow chemistry for improved heat/mass transfer in fluorination steps .

- Byproduct Management: Monitor for dehydrofluorination side products via LC-MS and adjust reaction stoichiometry .

How does the compound’s logP value affect its pharmacokinetic properties, and how can it be experimentally determined?

Level: Advanced (Physicochemical Profiling)

Methodological Answer:

- Experimental logP: Use shake-flask method with octanol/water phases. For tert-butyl derivatives, logP typically ranges 2.5–3.5, indicating moderate lipophilicity .

- Impact on ADME: Higher logP enhances membrane permeability but may reduce aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) .

- Computational Prediction: Tools like MarvinSuite or ACD/Labs estimate logP based on structural fragments .

What spectroscopic signatures distinguish this compound from its non-fluorinated analogs?

Level: Basic (Analytical Differentiation)

Methodological Answer:

- IR Spectroscopy: C-F stretches appear as strong bands near 1100–1000 cm⁻¹, absent in non-fluorinated analogs .

- Mass Spectrometry: HRMS shows [M+H]+ with m/z reflecting fluorine’s atomic mass (19 Da per F atom) .

- 1H NMR: Adjacent protons to fluorines (e.g., H-3 and H-5 in pyrrolidine) exhibit splitting due to 19F-1H coupling (J ≈ 10–50 Hz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.